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Compound of Interest

Compound Name: (Rac)-Ruxolitinib-d8

Cat. No.: B15140912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of (Rac)-Ruxolitinib-d8, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib.

This document is intended for an audience with a strong background in synthetic organic

chemistry and analytical techniques.

(Rac)-Ruxolitinib-d8 is a valuable tool in pharmaceutical research, particularly in

pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard for the

accurate quantification of Ruxolitinib in biological matrices.[1] Deuteration can also potentially

alter the metabolic profile of a drug, which is an area of active investigation.[2][3]
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Property Value Reference

Chemical Name

3-(4-(7H-pyrrolo[2,3-

d]pyrimidin-4-yl)-1H-pyrazol-1-

yl)-3-(cyclopentyl-

2,2,3,3,4,4,5,5-

d8)propanenitrile

[1]

Synonyms
(Rac)-INCB18424-d8,

Ruxotinib racemate-d8
[3]

CAS Number 1794791-38-0 [1][3]

Molecular Formula C₁₇H₁₀D₈N₆ [4]

Molecular Weight 314.41 g/mol [3]

Appearance
White to off-white solid

(Predicted)

Purity >99.00% [3]

Synthesis of (Rac)-Ruxolitinib-d8
While a specific, detailed experimental protocol for the synthesis of (Rac)-Ruxolitinib-d8 is not

readily available in the public domain, the synthesis can be accomplished by adapting

established routes for Ruxolitinib, utilizing deuterated starting materials. The key deuterated

precursor required is cyclopentyl-d9-bromide.

The general synthetic strategy involves two key fragments: the pyrrolo[2,3-d]pyrimidine core

and the deuterated cyclopentyl-containing side chain.
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Fragment A Synthesis

Fragment B Synthesis

Final Coupling4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Suzuki Coupling
(Pyrazol-4-boronic acid pinacol ester,

Pd catalyst, base)

(Rac)-Ruxolitinib-d8

Michael Addition
(Base)

Cyclopentyl-d9-bromide

3-(Cyclopentyl-d9)propanenitrile

Grignard Reaction
(Mg, CuI)

Acrylonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (Rac)-Ruxolitinib-d8.

Experimental Protocols (Proposed)
Step 1: Synthesis of 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Fragment A)

This intermediate is a known compound and can be synthesized via a Suzuki coupling reaction

between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazole-4-boronic acid pinacol ester.

Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, pyrazole-4-boronic acid pinacol ester,

palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system

(e.g., dioxane/water).

Procedure: The reactants are heated under an inert atmosphere until the reaction is

complete (monitored by TLC or LC-MS). The product is then isolated and purified using

standard techniques such as crystallization or column chromatography.

Step 2: Synthesis of 3-(Cyclopentyl-d9)propanenitrile (Fragment B)
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This step involves the formation of the deuterated side chain.

Reactants: Cyclopentyl-d9-bromide, magnesium turnings, a catalytic amount of copper(I)

iodide, and acrylonitrile in a suitable solvent (e.g., dry THF).

Procedure: A Grignard reagent is first prepared from cyclopentyl-d9-bromide and

magnesium. This is then added to a solution of acrylonitrile in the presence of a copper

catalyst. The reaction is quenched, and the product is isolated and purified.

Step 3: Synthesis of (Rac)-Ruxolitinib-d8 (Final Product)

The final step is a Michael addition of the pyrazole nitrogen of Fragment A to the activated

alkene of a derivative of Fragment B.

Reactants: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and a suitable Michael acceptor

derived from 3-(cyclopentyl-d9)propanenitrile (e.g., an α,β-unsaturated nitrile), and a base

(e.g., DBU) in an appropriate solvent (e.g., acetonitrile).

Procedure: The pyrazole-containing core is reacted with the deuterated side-chain precursor

in the presence of a non-nucleophilic base. The reaction progress is monitored, and upon

completion, the product is isolated and purified by column chromatography or

recrystallization to yield (Rac)-Ruxolitinib-d8.

Characterization
A thorough characterization of the synthesized (Rac)-Ruxolitinib-d8 is essential to confirm its

identity, purity, and isotopic enrichment.

Expected Analytical Data
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Analysis Technique Expected Results

¹H NMR

The spectrum should be consistent with the

structure of Ruxolitinib, but with a significant

reduction or absence of signals corresponding

to the cyclopentyl protons. Residual proton

signals may be observed depending on the

isotopic purity of the starting materials.

²H NMR

A broad multiplet in the region of the cyclopentyl

protons, confirming the incorporation of

deuterium.

¹³C NMR

The spectrum should show the expected

number of carbon signals for the Ruxolitinib

core. The signals for the deuterated cyclopentyl

carbons will be observed as multiplets due to C-

D coupling.

Mass Spectrometry (MS)

The molecular ion peak should correspond to

the calculated mass of (Rac)-Ruxolitinib-d8

(C₁₇H₁₀D₈N₆). For ESI-MS, the [M+H]⁺ ion

would be expected at m/z 315.4.

High-Performance Liquid Chromatography

(HPLC)

A single major peak should be observed,

indicating high purity. The retention time should

be very similar to that of non-deuterated

Ruxolitinib under the same chromatographic

conditions.

Experimental Methodologies (Exemplary)
High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).

Purity Determination: Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatography: Similar conditions to HPLC can be used.

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

Transitions: Monitoring the transition from the precursor ion (m/z 315.4) to a characteristic

product ion. This technique is particularly useful for quantitative analysis in biological

matrices.

Mechanism of Action: JAK-STAT Signaling Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.

These enzymes play a crucial role in the signaling of a number of cytokines and growth factors

that are important for hematopoiesis and immune function. By inhibiting JAK1 and JAK2,

Ruxolitinib disrupts the downstream signaling cascade known as the JAK-STAT pathway.
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Caption: Ruxolitinib-d8 inhibits the JAK-STAT signaling pathway.
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Conclusion
(Rac)-Ruxolitinib-d8 is a critical tool for researchers in drug development. This guide provides

a framework for its synthesis and characterization based on available scientific literature. The

proposed synthetic route and analytical methods can be adapted by skilled chemists to

produce and verify this important deuterated compound. Further research to publish a detailed,

validated synthetic protocol and complete characterization data would be of significant value to

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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